4-Aminostilbene
Overview
Description
Synthesis Analysis
The synthesis of 4-aminostilbene derivatives involves various chemical reactions, including NBS bromization, Abuzov reaction, and Horner reaction. For instance, 2,5-dicyano-4-[(diethoxyphosphoryl)methyl]-4′-(N,N-diphenyl)aminostilbene, a key intermediate for organic two-photon absorption materials, was synthesized using these methods, showcasing the compound's relevance in material science (Wang Fu-qiang, 2007).
Molecular Structure Analysis
The molecular structure of 4-aminostilbene and its derivatives plays a crucial role in determining their photochemical and photophysical properties. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, which significantly affects the absorption and fluorescence spectra. This planarity results in a larger charge-transfer character for the fluorescent excited state, enhancing fluorescence quantum yields (Jye‐Shane Yang et al., 2002).
Chemical Reactions and Properties
4-Aminostilbene undergoes various chemical reactions, including trans to cis photoisomerization and the formation of twisted intramolecular charge-transfer (TICT) states in specific conditions. Substitutions on the stilbene group, such as methyl and ethylene bridges, significantly influence the compound's photochemistry, including its fluorescence and isomerization behaviors (Jye‐Shane Yang et al., 2009).
Physical Properties Analysis
The physical properties of 4-aminostilbene derivatives, such as fluorescence enhancement and dual fluorescence behavior, are significantly affected by structural modifications. For example, the introduction of N-phenyl substitutions enhances fluorescence, demonstrating the "amino conjugation effect" (Jye‐Shane Yang et al., 2002). This effect is crucial for applications in fluorescence-based devices and sensors.
Scientific Research Applications
Nonlinear Optical Properties
4-Aminostilbene has been studied for its potential applications in nonlinear optics. Research indicates that single crystals of 4-aminostilbene show promising nonlinear optical and electro-optical coefficients, making them suitable for applications in nonlinear frequency conversion. These properties are crucial for technologies like laser frequency doubling and optical switching devices (Yakovlev, Kalakov, & Poezzhalov, 1997).
Antioxidant and Antibacterial Activity
A series of azo dyes derived from 4-aminostilbene have been synthesized and evaluated for their antioxidant and antibacterial activities. These compounds displayed significant antioxidant activity and showed potential antibacterial activity against specific strains like Streptococcus pneumoniae and Pseudomonas aeruginosa. This suggests the applicability of 4-aminostilbene derivatives in fields like food preservation and possibly in medicinal chemistry (Rezaei-Seresht, Salimi, & Mahdavi, 2019).
Fluorescence Enhancement
Studies on 4-aminostilbene and its derivatives have shown that introducing N-phenyl substituents leads to a more planar ground-state geometry, which in turn enhances the fluorescence properties. This "amino conjugation effect" is significant for applications in fluorescence-based sensors and organic light-emitting diodes (OLEDs). The enhanced fluorescence properties of these compounds make them valuable in the field of photophysics and photochemistry (Yang, Chiou, & Liau, 2002).
Metabolic Activation and Binding Studies
Research on aminostilbene derivatives, including 4-aminostilbene, has explored their binding to macromolecules like DNA in biological systems. This is crucial in understanding the metabolic activation and biological effects of these compounds, including their potential carcinogenic properties. Such studies are important in toxicology and pharmacology (Neumann, 1981).
Safety And Hazards
properties
IUPAC Name |
4-[(E)-2-phenylethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLSXYJYAKZCT-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032168 | |
Record name | trans-4-Aminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminostilbene | |
CAS RN |
4309-66-4, 834-24-2 | |
Record name | trans-4-Aminostilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4309-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Stilbenamine, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-Aminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI9WQ08BLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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